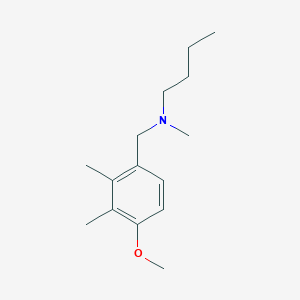![molecular formula C16H22N2 B3851330 (bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851330.png)
(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine, commonly known as BCMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCMPEA belongs to the class of compounds known as beta-adrenergic agonists, which have been shown to have a wide range of physiological effects.
Mécanisme D'action
The mechanism of action of BCMPEA involves its binding to beta-adrenergic receptors, which are found on the surface of cells throughout the body. This binding results in the activation of a signaling pathway that leads to the physiological effects of BCMPEA. Specifically, the binding of BCMPEA to beta-adrenergic receptors results in the activation of adenylate cyclase, which in turn leads to the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which leads to the phosphorylation of various proteins and ultimately results in the physiological effects of BCMPEA.
Biochemical and Physiological Effects:
BCMPEA has been shown to have a wide range of biochemical and physiological effects. These effects include increased heart rate, increased metabolic rate, and bronchodilation. BCMPEA has also been shown to have an anabolic effect on skeletal muscle, which makes it a potential candidate for the treatment of muscle wasting disorders. Additionally, BCMPEA has been shown to have a thermogenic effect, which makes it a potential candidate for the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCMPEA in lab experiments is its well-established mechanism of action. This makes it easier to design experiments that specifically target the physiological effects of BCMPEA. Additionally, BCMPEA is a relatively stable compound that can be synthesized in large quantities, which makes it a cost-effective option for lab experiments.
One of the limitations of using BCMPEA in lab experiments is its potential for off-target effects. Because BCMPEA binds to beta-adrenergic receptors, it can potentially activate other signaling pathways that are not related to its therapeutic effects. Additionally, the physiological effects of BCMPEA can vary depending on the dose and duration of treatment, which can make it difficult to design experiments that accurately reflect the physiological effects of BCMPEA.
Orientations Futures
There are several future directions for research on BCMPEA. One area of research is the development of more selective beta-adrenergic agonists that specifically target the physiological effects of BCMPEA. Another area of research is the development of novel delivery systems for BCMPEA, such as inhalers or transdermal patches, which could improve its therapeutic efficacy. Additionally, there is a need for further research on the long-term effects of BCMPEA, particularly in the context of its potential for off-target effects. Overall, the potential therapeutic applications of BCMPEA make it an exciting area of research for the future.
Applications De Recherche Scientifique
BCMPEA has been studied extensively for its potential therapeutic applications. It has been shown to have a wide range of physiological effects, including bronchodilation, increased heart rate, and increased metabolic rate. These effects make BCMPEA a potential candidate for the treatment of respiratory disorders, such as asthma, as well as metabolic disorders, such as obesity.
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-18(9-7-16-4-2-3-8-17-16)12-15-11-13-5-6-14(15)10-13/h2-6,8,13-15H,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNPSSKBHIVZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-methyl-2-pyridin-2-ylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)


![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851271.png)
![2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol](/img/structure/B3851274.png)
![4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol](/img/structure/B3851276.png)
![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3851282.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N'-propylurea](/img/structure/B3851299.png)

![(2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851316.png)
![1-ethyl-4-[3-(methylthio)propyl]piperazine](/img/structure/B3851324.png)
![N,N-diethyl-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851327.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851333.png)
